6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyrans.
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid: Similar structure but lacks the dihydro component.
2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Similar structure but lacks the methyl group.
Uniqueness
6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the dihydro component, which contribute to its enhanced stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H11F3O3 |
---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H11F3O3/c1-6-2-3-9-7(4-6)5-8(11(16)17)10(18-9)12(13,14)15/h2-4,8,10H,5H2,1H3,(H,16,17) |
InChI Key |
INPDIDJPNGKUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.